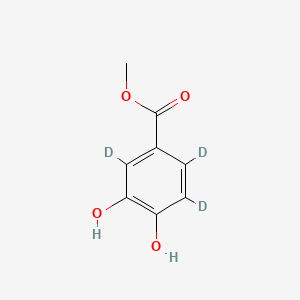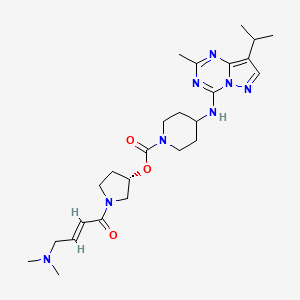
Cdk7-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-8 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in cancer therapy, particularly in cancers where cyclin-dependent kinase 7 is overexpressed .
Métodos De Preparación
The synthesis of Cdk7-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency and purity. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Análisis De Reacciones Químicas
Cdk7-IN-8 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cdk7-IN-8 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.
Biology: In biological research, this compound is used to investigate the function of cyclin-dependent kinase 7 in cell cycle regulation and transcription.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where cyclin-dependent kinase 7 is overexpressed.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cyclin-dependent kinase 7
Mecanismo De Acción
Cdk7-IN-8 exerts its effects by inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of the cell cycle and transcription, and its inhibition leads to cell cycle arrest and suppression of transcription. The molecular targets of this compound include the cyclin-dependent kinase 7 enzyme itself and various downstream targets involved in cell cycle regulation and transcription .
Comparación Con Compuestos Similares
Cdk7-IN-8 is unique compared to other cyclin-dependent kinase inhibitors due to its high selectivity for cyclin-dependent kinase 7. Similar compounds include:
CT7001: Another cyclin-dependent kinase 7 inhibitor with a different core structure.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor with a distinct mechanism of action.
SY-5609: A potent cyclin-dependent kinase 7 inhibitor with high selectivity and efficacy.
This compound stands out due to its specific targeting of cyclin-dependent kinase 7 and its potential therapeutic applications in cancer treatment.
Propiedades
Fórmula molecular |
C25H38N8O3 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1 |
Clave InChI |
HXZSBIHJXCUDFN-YJJPMGAVSA-N |
SMILES isomérico |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
SMILES canónico |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


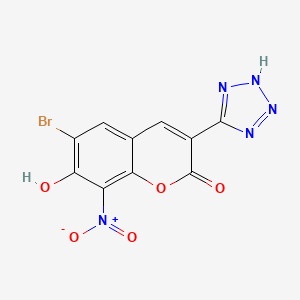
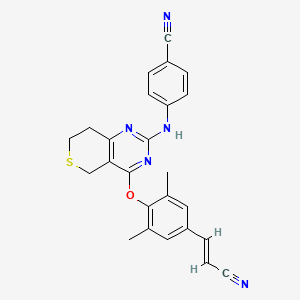
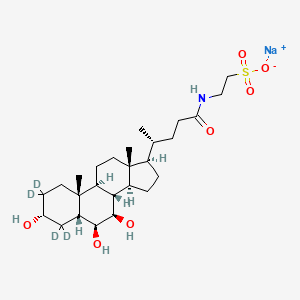
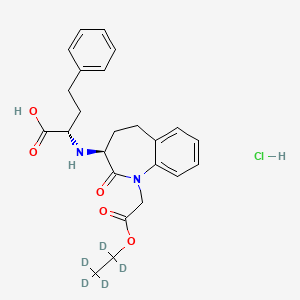
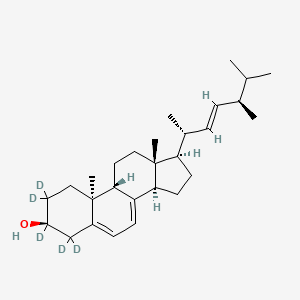
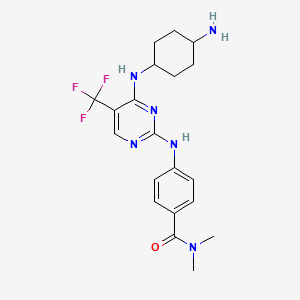
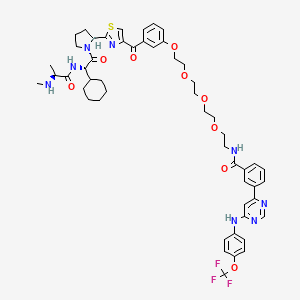

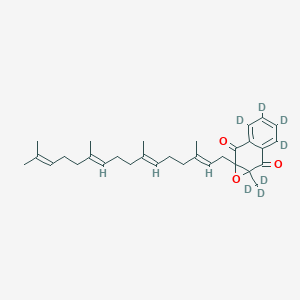
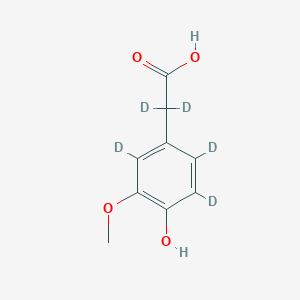
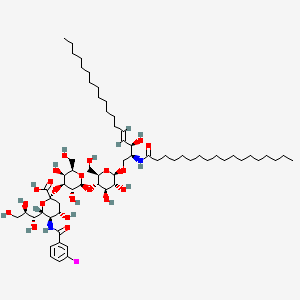
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

